molecular formula C14H17FN4O2S B6457492 N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549043-55-0

N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6457492
CAS No.: 2549043-55-0
M. Wt: 324.38 g/mol
InChI Key: XGFOUKUILMQIGG-UHFFFAOYSA-N
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Description

N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic small molecule characterized by a quinazoline core substituted with a fluorine atom at the 7-position, a pyrrolidine ring at the 4-position, and a methylsulfonamide group. The quinazoline scaffold is a heterocyclic aromatic system with two nitrogen atoms, which is commonly utilized in medicinal chemistry due to its ability to interact with biological targets such as kinases and receptors . The fluorine atom at the 7-position likely enhances metabolic stability and lipophilicity, while the pyrrolidine and sulfonamide groups contribute to solubility and binding specificity.

Properties

IUPAC Name

N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-18(22(2,20)21)11-5-6-19(8-11)14-12-4-3-10(15)7-13(12)16-9-17-14/h3-4,7,9,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFOUKUILMQIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CC(=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.

    Fluorination: Introduction of the fluorine atom at the 7-position of the quinazoline ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Methanesulfonamide Introduction: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methanesulfonamide group improves its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table compares the target compound with three analogs derived from the evidence:

Compound Name Core Heterocycle Substituents Molecular Formula (Calculated) Molecular Weight (g/mol) Key Functional Groups
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (Target) Quinazoline (7-F) Pyrrolidin-3-yl, methylsulfonamide C₁₆H₁₉FN₄O₂S 366.42 Fluoro, sulfonamide, pyrrolidine
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, benzenesulfonamide C₃₀H₂₂F₂N₆O₄S 612.60 Fluoro, sulfonamide, chromenone
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide Pyridine (6-CN) Pyrrolidin-3-yl, methylsulfonamide C₁₂H₁₆N₄O₂S 296.35 Cyano, sulfonamide, pyrrolidine
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide Pyrimidine (4-CN) Pyrrolidin-3-yl, methylsulfonamide C₁₁H₁₄N₄O₂S 282.33 Cyano, sulfonamide, pyrrolidine

Key Observations :

  • The quinazoline core in the target compound distinguishes it from pyridine () and pyrimidine () analogs. Quinazoline’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to single-nitrogen heterocycles.
  • Fluoro substitution at the 7-position (target) vs. 5-position () or cyano groups () influences electronic properties and target selectivity. Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets .
  • Sulfonamide groups are conserved across all compounds, suggesting a role in solubility and enzyme inhibition (e.g., carbonic anhydrase or kinase targets).
Physicochemical and Pharmacokinetic Properties
Property Target Compound Chromenone-Pyrazolopyrimidine Pyridine Derivative Pyrimidine Derivative
Molecular Weight 366.42 612.60 296.35 282.33
LogP (Predicted) ~2.5 (moderate) ~3.8 (high) ~1.9 (low) ~1.7 (low)
Water Solubility Moderate Low (chromenone hydrophobicity) High (pyridine polarity) High (pyrimidine polarity)
Melting Point Not reported 175–178°C Not reported Not reported

Analysis :

  • The target compound’s moderate LogP aligns with balanced lipophilicity, favoring membrane permeability. In contrast, the chromenone-containing analog () has higher LogP, which may limit solubility but enhance tissue penetration .

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